![molecular formula C23H21NO3S2 B2958890 2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide CAS No. 2097920-50-6](/img/structure/B2958890.png)
2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide, also known as TH-naphthamide, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Chemosensors for Transition Metal Ions
- Research conducted by Gosavi-Mirkute et al. (2017) in their study titled "Naphthoquinone based chemosensors for transition metal ions: experiment and theory" elaborates on the molecular recognition abilities of similar naphthalene-based ligands. These ligands, including variants like 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione, exhibit selectivity towards Cu2+ ions and show a color change upon complexation, indicating their potential application as chemosensors for transition metals (Gosavi-Mirkute et al., 2017).
Electrochromic Polymers
- Hsiao and Han (2017) discuss the electropolymerization of electroactive films derived from naphthalene-based dicarboxamides. These films exhibit reversible electrochemical oxidation processes and color changes upon electro-oxidation, suggesting applications in electrochromic devices (Hsiao & Han, 2017).
Antibacterial and Antimycobacterial Activity
- A study titled "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides" by Goněc et al. (2015) explores the antibacterial and antimycobacterial properties of naphthalene-based compounds. Some of these compounds exhibited activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential in pharmaceutical research (Goněc et al., 2015).
Redox-active and Electrochromic Aromatic Polyamides
- Another research by Hsiao and Han (2017) on "Solution‐processable transmissive‐to‐green switching electrochromic polyamides bearing 2,7‐bis(diphenylamino)naphthalene units" demonstrates the production of redox-active and electrochromic aromatic polyamides with high thermal stability and solubility. This indicates their utility in electronic and optical materials (Hsiao & Han, 2017).
Synthesis and Properties of Aromatic Polyamides
- Yang and Chen (1992) in their study "Synthesis and properties of aromatic polyamides derived from 2,7‐bis(4‐aminophenoxy)napthalene and aromatic dicarboxylic acids" investigate the synthesis of aromatic polyamides from naphthalene-based diamines. These polymers' solubility and thermal stability make them suitable for advanced material applications (Yang & Chen, 1992).
Fluorescence Spectral Studies
- A study by Ghosh et al. (2016) titled "Fluorescence spectral studies on interaction of fluorescent probes with Bovine Serum Albumin (BSA)" involved compounds structurally similar to the one . They examined the interaction with BSA, providing insights into the compound's potential application in biological fluorescence studies (Ghosh, Rathi, & Arora, 2016).
Wirkmechanismus
Target of Action
Compounds containing thiophene moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, often related to their target of action .
Result of Action
The effects would likely be dependent on the compound’s mode of action and the biochemical pathways it influences .
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S2/c1-2-27-18-12-11-16-7-3-4-8-17(16)21(18)22(25)24-15-23(26,19-9-5-13-28-19)20-10-6-14-29-20/h3-14,26H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMYBOBYABYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)



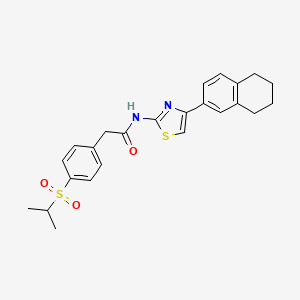

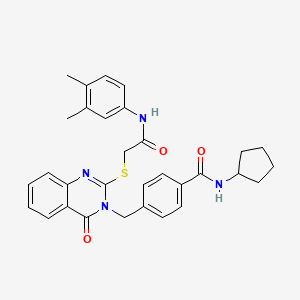
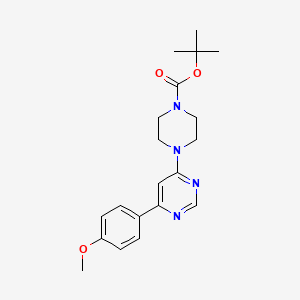
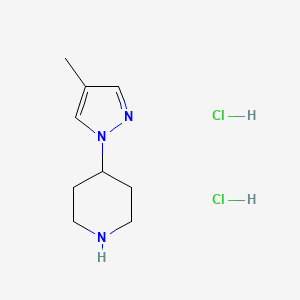
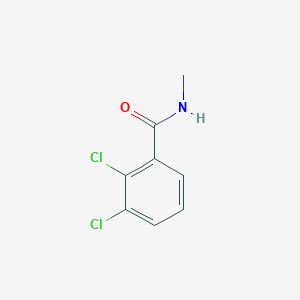


![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)
